6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold. Its structure includes a 6,6-dimethyl group on the dihydroquinazolinone ring and a sulfanyl-linked 2-oxo-2-phenylethyl substituent at position 2. The sulfanyl moiety and aromatic substituents likely influence its electronic properties, solubility, and bioactivity, making it a subject of interest in medicinal chemistry and catalysis research .
Properties
IUPAC Name |
6,6-dimethyl-2-phenacylsulfanyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-19(2)8-14-13(15(24)9-19)10-23-17(20-14)21-18(22-23)26-11-16(25)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWXSTTUDKYELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazolinone Synthesis: The quinazolinone moiety is often prepared by the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling Reactions: The phenylethylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable phenylethyl halide reacts with a thiol derivative.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazolinone structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Cyclization: The compound can undergo further cyclization reactions under specific conditions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and temperature control.
Scientific Research Applications
6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinone derivatives exhibit structural diversity based on substituent patterns, which directly affect their physicochemical properties and reactivity. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).
Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives
Key Observations
Structural Variations and Bioactivity :
- The target compound ’s 2-oxo-2-phenylethylsulfanyl group distinguishes it from analogs with simpler methylsulfanyl (e.g., ) or aryl substituents (e.g., ). This substitution may enhance π-π stacking interactions in biological targets .
- Chloro and methoxy substituents (e.g., ) improve antifungal activity and solubility, respectively, but the target compound’s bioactivity remains uncharacterized in the provided evidence.
Synthetic Efficiency: The copper nanocatalyst method (88–97% yields, ) outperforms traditional methods (e.g., 78–93% in ). However, the target compound’s synthesis details are unspecified. Green chemistry approaches (e.g., NGPU catalyst in ) emphasize recyclability and reduced environmental impact, aligning with modern synthetic trends.
Physicochemical Properties :
- Lipophilicity is influenced by substituents: dichlorophenyl groups (LogP ↑, ) vs. methoxy groups (solubility ↑, ). The target compound’s phenylethylsulfanyl group may balance hydrophobicity and electronic effects.
Catalyst Performance :
- NGPU () and Cu@HAP@KIT-6 () catalysts show superior recyclability and efficiency compared to hypervalent iodine(III) systems (implied in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
